molecular formula C7H6ClNO2 B048098 Methyl 5-chloropyridine-2-carboxylate CAS No. 132308-19-1

Methyl 5-chloropyridine-2-carboxylate

Cat. No. B048098
M. Wt: 171.58 g/mol
InChI Key: QHFFLLBWCXVJGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 5-chloropyridine-2-carboxylate and related compounds involves several innovative approaches. For example, a study detailed the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, employing a FeCl2/Et3N binary catalytic system. This method highlights the versatility of pyridine derivatives in synthesizing complex structures (Galenko et al., 2015). Another study focused on the synthesis and biological evaluation of derivatives of 2-pyridinecarboxylic acid, illustrating a range of synthetic approaches to access variously substituted pyridine derivatives with potential biological activity (Finch et al., 1978).

Molecular Structure Analysis

The molecular structure of methyl 5-chloropyridine-2-carboxylate is characterized by the presence of a chloro substituent on the pyridine ring, which significantly influences its electronic and steric properties. The chloro group's electronegativity affects the electron density across the pyridine ring, impacting its reactivity towards nucleophilic and electrophilic substitutions. Studies involving X-ray diffraction, NMR, and IR spectroscopy provide insights into the compound's structural characteristics, aiding in the synthesis of novel derivatives with specified chemical properties.

Chemical Reactions and Properties

Methyl 5-chloropyridine-2-carboxylate undergoes various chemical reactions, leveraging its functional groups for further derivatization. Its reactivity has been exploited in the synthesis of complex organic molecules, including those with anticancer activity. For instance, novel complexes based on pyridine derivatives have been synthesized, displaying significant in vitro cytotoxicities against a variety of cell lines (Qiao et al., 2021). These studies underscore the compound's utility in medicinal chemistry and material science.

Scientific Research Applications

  • Summary of the Application : Methyl 5-chloropyridine-2-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids, which are being studied for their potential neuroprotective and anti-neuroinflammatory properties .
  • Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety And Hazards

“Methyl 5-chloropyridine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While the future directions of “Methyl 5-chloropyridine-2-carboxylate” are not explicitly mentioned in the search results, it’s worth noting that pyrimidine-containing compounds are being studied for their potential medicinal applications . This suggests that “Methyl 5-chloropyridine-2-carboxylate” could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

methyl 5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFFLLBWCXVJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461547
Record name Methyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloropyridine-2-carboxylate

CAS RN

132308-19-1
Record name Methyl 5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloropyridin-2-carboxylic acid (309 g, 1.96 mol) in anhydrous MeOH (2 L) was slowly added thionyl chloride (299.7 mL, 4.12 mol, 2.1 eq) at room temperature (cloudy solution became clear brown solution during the addition of thionyl chloride). After the addition was complete, the reaction mixture was heated to 50° C. and stirred at this temperature overnight. The solvent and excess thionyl chloride were removed under reduced pressure and the crude product was azeotroped with toluene twice. The resulting solid was transferred to a filter funnel and washed with saturated aqueous NaHCO3 until the filtrate was basic. The resulting solid was dissolved in dichloromethane (2 L) and washed with saturated aqueous NaHCO3. The organics were dried over sodium sulfate, filtered and the filtrate was concentrated to provide the title compound as an off-white solid.
Quantity
309 g
Type
reactant
Reaction Step One
Quantity
299.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Dharman, V Babu, KA Basha - Journal of the Chinese …, 2019 - Wiley Online Library
… The intermediate 5-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (2) was prepared via Suzuki coupling of methyl 5-chloropyridine-2-carboxylate (1) with 4-chloro-2-…
Number of citations: 3 onlinelibrary.wiley.com

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